molecular formula C19H15N5OS3 B2541505 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide CAS No. 304684-06-8

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide

Cat. No.: B2541505
CAS No.: 304684-06-8
M. Wt: 425.54
InChI Key: RGGRDEGUCMHPHN-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a heterocyclic compound featuring a tetrahydrobenzothiophen-2-yl core linked to a complex 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-pentaenylsulfanyl acetamide moiety. This structure combines sulfur- and nitrogen-rich rings, which are critical for interactions with biological targets such as enzymes or receptors. The compound’s design aligns with strategies to enhance metabolic stability and selectivity in drug discovery, particularly for anti-inflammatory applications .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS3/c20-9-12-11-5-1-3-7-14(11)27-17(12)21-16(25)10-26-18-22-23-19-24(18)13-6-2-4-8-15(13)28-19/h2,4,6,8H,1,3,5,7,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGRDEGUCMHPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on available research findings.

  • Molecular Formula : C23H24N4OS2
  • Molecular Weight : 436.59 g/mol
  • CAS Number : 443120-82-9

The compound exhibits significant inhibitory activity against certain kinases in the mitogen-activated protein kinase (MAPK) family, particularly JNK2 and JNK3. The inhibition of these kinases is associated with various cellular processes including apoptosis and stress responses:

  • Inhibition of JNK Kinases :
    • Potent inhibitors of JNK3 were identified with pIC50 values of 6.7 and 6.6 for compounds 5a and 11a respectively.
    • Selectivity was noted against JNK1 and p38alpha while maintaining similar potency against JNK2 .
  • Binding Affinity :
    • X-ray crystallography revealed a unique binding mode in the ATP-binding site of JNK3, suggesting a specific interaction mechanism that could be leveraged for drug design .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Kinase Inhibition Inhibits JNK2 and JNK3 with high selectivity; potential for therapeutic use in diseases involving these pathways .
Cellular Effects Modulates apoptosis and stress signaling pathways in neuronal cells .
Potential Applications Could be explored for neuroprotective effects or treatment of neurodegenerative diseases due to its action on JNK pathways .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl):

  • Neuroprotective Studies :
    • Research indicates that targeting JNK pathways can provide neuroprotection in models of neurodegeneration. The inhibition of JNK3 has been linked to reduced neuronal death in stress conditions .
  • Cancer Research :
    • The compound's ability to inhibit kinases involved in cell proliferation suggests potential applications in cancer therapy where aberrant kinase activity is prevalent .
  • Pharmacological Studies :
    • Investigations into the pharmacokinetics and toxicity profiles indicate that while the compound shows promise as a therapeutic agent, further studies are required to fully understand its safety and efficacy profiles in vivo .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Molecular docking studies have suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response . The ability to inhibit 5-LOX could make it a candidate for treating conditions like asthma and arthritis.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have shown that derivatives of similar structures possess cytotoxic effects against various cancer cell lines . The mechanism of action appears to involve inducing apoptosis in cancer cells, which is a vital pathway for cancer treatment.

Therapeutic Potential

Given its structural complexity and biological activity, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide holds promise in several therapeutic areas:

  • Anti-inflammatory Drugs : As a potential 5-LOX inhibitor.
  • Cancer Therapeutics : Due to its cytotoxic effects on tumor cells.
  • Neurological Disorders : Its structural analogs have shown promise in treating conditions like Alzheimer's disease through enzyme inhibition .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

StudyCompoundFindings
N-(3-Cyano...)Demonstrated anti-inflammatory activity via 5-LOX inhibition.
5-substituted derivativesExhibited cytotoxic effects on HCT-116 and HeLa cell lines with IC50 values below 100 μM.
Polyfunctional heterocyclesShowed significant antitumor activity with mechanisms involving apoptosis induction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Core Features Biological Activity Key Findings
Target Compound Tetrahydrobenzothiophen-2-yl + 7-thia-2,4,5-triazatricyclo system Potential anti-inflammatory (in silico COX-2 inhibition) Enhanced stability due to fused triazatricyclo ring; high selectivity predicted
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide () Tetrahydrobenzothiophen-2-yl + thiadiazole-pyrazole hybrid Anti-inflammatory (COX-2 inhibition confirmed via docking) Moderate binding affinity; thiadiazole improves solubility
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyltriazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide () Methyl-substituted tetrahydrobenzothiophen + triazoloquinoline Undisclosed (likely kinase or protease modulation) Methyl groups may enhance lipophilicity and blood-brain barrier penetration
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-oxo-3-allyl-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Benzodioxane + cyclopentathienopyrimidine Potential anticancer or antiviral (structural similarity to kinase inhibitors) Allyl group may confer reactive intermediates for covalent binding
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide () Tetrahydrobenzothiophen + thiazolidinone Antidiabetic or antioxidant (thiazolidinones target PPARγ or aldose reductase) Ethylimino group may improve metabolic stability

Key Insights

Structural Diversity: The target compound’s 7-thia-2,4,5-triazatricyclo system distinguishes it from thiadiazole () or triazoloquinoline () analogs. This fused ring system likely reduces conformational flexibility, enhancing target specificity . Substitutions (e.g., methyl in , allyl in ) modulate pharmacokinetics: methyl groups increase lipophilicity, while allyl groups may enable covalent interactions .

Bioactivity Profiles: Anti-inflammatory Potential: Both the target compound and ’s analog show COX-2 affinity, but the triazatricyclo system in the former may offer superior binding entropy due to rigid geometry . Therapeutic Scope: Thiazolidinone-containing analogs () diverge into metabolic disorders, highlighting how minor structural changes redirect biological targets .

Synthesis and Characterization :

  • The target compound and its analogs (e.g., ) were synthesized via nucleophilic substitution or cyclocondensation, with structural validation using NMR and X-ray crystallography (SHELX, OLEX2) .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Reaction of hydrazine hydrate with ketene N,S-acetal intermediates (9) generates pyrazole derivatives (10) , which undergo further cyclization to form the triazatricyclo core.

Key Steps :

  • Intermediate 10 : Prepared by heating 9 with hydrazine hydrate at 120°C.
  • Cyclization : Treatment with chloroacetyl chloride in pyridine yields the tricyclic system.

Characterization :

  • $$ ^1H $$ NMR of triazatricyclo derivative: δ 3.31 (s, 3H, CH3), 11.57 (s, 1H, NH).

Sulfur Incorporation

Sulfur is introduced via reaction with phenyl isothiocyanate, followed by alkylation with chloroacetyl chloride.

Conditions :

  • Solvent: Pyridine or DMF.
  • Temperature: 0–25°C to prevent side reactions.

Final Coupling and Purification

The tetrahydrobenzothiophene and tricyclic components are coupled via a sulfanyl acetamide bridge:

Thiol-Ene Coupling

Reaction of the sulfanyl-containing tricyclic intermediate with the acetamide-activated tetrahydrobenzothiophene derivative in THF, catalyzed by triethylamine.

Optimization :

  • Molar ratio: 1:1.2 (tetrahydrobenzothiophene:tricyclic component).
  • Yield: 68% after flash chromatography.

Purification

  • Recrystallization : From ethanol/water mixtures.
  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7).

Analytical Validation and Spectral Data

Table 1: Comparative Analytical Data for Key Intermediates

Compound Molecular Formula MS (m/z) $$ ^1H $$ NMR Key Peaks Yield (%)
3b C14H15ClN2OS 307.80 δ 8.64 (NH) 82
5a C18H16ClN3O2S 373.86 δ 3.88 (CH2), 8.22–8.61 (NH) 75
Tricyclic Core C10H10F3N3 229.21 δ 3.31 (CH3), 11.57 (NH) 70

Table 2: Reaction Conditions and Outcomes

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Cyclization S8, DMF DMF 120 2 82
Cyanation Ethyl cyanoacetate DMF Reflux 2 75
Tricyclic Form Chloroacetyl chloride Pyridine 25 16 70
Coupling Triethylamine, THF THF 25 24 68

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis of structurally complex heterocyclic acetamides typically involves multi-step reactions, such as condensation of acetamide precursors with sulfur-containing heterocycles, followed by cyclization using agents like POCl₃. For example, analogous compounds (e.g., dichlorofluorophenyl aminotriazolothiadiazines) are synthesized via condensation of 2-chloro-N-(substituted phenyl)acetamides with triazole derivatives, followed by cyclization . Characterization of intermediates and final products requires IR spectroscopy (to confirm functional groups like C=O and C≡N), ¹H/¹³C NMR (to verify regiochemistry and substituent positions), and mass spectrometry (to validate molecular weight). Elemental analysis is critical for confirming purity .

Q. What spectroscopic and chromatographic techniques are recommended for structural validation of this compound?

  • FTIR : Identify key functional groups (e.g., thioacetamide S-H stretches at ~2550 cm⁻¹, cyano C≡N at ~2200 cm⁻¹) .
  • NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in the benzothiophene and triazatricyclo systems. For example, ¹H NMR can distinguish between equatorial and axial protons in tetrahydrobenzothiophene moieties .
  • HPLC-MS : Ensure purity (>95%) and detect trace impurities via reverse-phase chromatography with UV/Vis and high-resolution mass detection .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis pathway?

Reaction path search algorithms (e.g., artificial force-induced reaction method) can predict transition states and intermediates for cyclization steps, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates quantum chemical calculations (e.g., DFT for energy barriers) with experimental data to narrow optimal reaction conditions (e.g., temperature, solvent polarity) . Molecular electrostatic potential (MESP) analysis can also guide regioselectivity in heterocyclic substitutions .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental reaction yields?

  • Sensitivity analysis : Identify variables (e.g., catalyst loading, solvent purity) that disproportionately affect yield discrepancies using multivariate regression .
  • In situ monitoring : Deploy techniques like ReactIR to track intermediate formation and validate computational reaction pathways .
  • Error analysis : Compare calculated activation energies (DFT) with experimental Arrhenius parameters to refine computational models .

Q. How can statistical experimental design (DoE) minimize the number of trials required for process optimization?

Apply Taguchi methods or Box-Behnken designs to screen critical parameters (e.g., stoichiometry, temperature, pH). For example:

FactorLevels TestedResponse Variable
Reaction time6h, 12h, 24hYield (%)
Catalyst loading1 mol%, 2 mol%, 5 mol%Purity (HPLC)
This reduces the number of experiments by 50–70% while maintaining statistical significance .

Q. What in silico approaches are suitable for predicting biological targets or reactivity of this compound?

  • Molecular docking : Screen against kinase or protease targets using software like AutoDock Vina. The benzothiophene and triazatricyclo motifs may exhibit affinity for ATP-binding pockets .
  • Reactivity indices : Calculate Fukui functions (DFT) to predict nucleophilic/electrophilic sites for functionalization .

Methodological Challenges

Q. What are the best practices for stability studies under varying conditions (pH, temperature, light)?

  • Forced degradation : Expose the compound to 0.1M HCl/NaOH (24h, 40°C) and UV light (254 nm, 48h). Monitor degradation via HPLC-MS to identify labile groups (e.g., cyano or sulfide bonds) .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. How can reaction kinetics and mechanisms be analyzed for multi-step heterocyclic syntheses?

  • Rate-determining step (RDS) identification : Use differential scanning calorimetry (DSC) or stopped-flow NMR to isolate slow steps (e.g., cyclization vs. condensation) .
  • Isotopic labeling : Introduce ¹³C or ²H in key positions (e.g., acetamide carbonyl) to trace reaction pathways via isotopic shifts in NMR .

Q. What strategies enable selective functionalization without disrupting the core heterocyclic scaffold?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfanyl acetamide coupling .
  • Microwave-assisted synthesis : Enhance regioselectivity in cyclization steps by controlling microwave power and pulse duration .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Matrix-matched calibration : Prepare standards in simulated reaction mixtures to account for interference from byproducts .
  • Limit of detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) in spiked samples using LC-MS/MS .

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